molecular formula C7H3BrCl2O2 B1287849 2-Bromo-3,5-dichlorobenzoic acid CAS No. 15396-39-1

2-Bromo-3,5-dichlorobenzoic acid

Cat. No.: B1287849
CAS No.: 15396-39-1
M. Wt: 269.9 g/mol
InChI Key: YGNYGLRBYWKIMH-UHFFFAOYSA-N
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Description

2-Bromo-3,5-dichlorobenzoic acid is an organic compound that belongs to the group of halobenzoic acids. It is characterized by the presence of bromine and chlorine atoms attached to a benzoic acid core. This compound is known for its applications in various fields of research, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-3,5-dichlorobenzoic acid can be synthesized through several methods. One common approach involves the bromination of 3,5-dichlorobenzoic acid. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Another method involves the chlorination of 2-bromobenzoic acid. This process uses chlorinating agents such as chlorine gas or thionyl chloride in the presence of a catalyst. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination and chlorination processes. These methods are designed to be efficient and cost-effective, with a focus on maximizing yield and minimizing waste. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3,5-dichlorobenzoic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form corresponding benzoic acid derivatives.

    Oxidation Reactions: Oxidation of this compound can lead to the formation of carboxylic acid derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide, potassium hydroxide, amines; typically carried out in polar solvents like water or alcohols at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran (THF) under inert atmosphere.

    Oxidation: Potassium permanganate, chromium trioxide; reactions are conducted in acidic or basic aqueous solutions at controlled temperatures.

Major Products Formed

    Substitution: Formation of various substituted benzoic acids and amides.

    Reduction: Formation of corresponding benzoic acid derivatives.

    Oxidation: Formation of carboxylic acid derivatives.

Scientific Research Applications

2-Bromo-3,5-dichlorobenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Comparison with Similar Compounds

2-Bromo-3,5-dichlorobenzoic acid can be compared with other halobenzoic acids, such as:

  • 2-Bromo-4-chlorobenzoic acid
  • 3,5-Dichlorobenzoic acid
  • 2,4-Dichlorobenzoic acid
  • 2-Bromo-5-chlorobenzoic acid

Uniqueness

The unique combination of bromine and chlorine atoms in this compound imparts distinct chemical and physical properties. This makes it particularly useful in specific synthetic applications and research studies. Its reactivity and selectivity in various chemical reactions set it apart from other similar compounds .

Properties

IUPAC Name

2-bromo-3,5-dichlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrCl2O2/c8-6-4(7(11)12)1-3(9)2-5(6)10/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGNYGLRBYWKIMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)Br)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrCl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301303014
Record name 2-Bromo-3,5-dichlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301303014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15396-39-1
Record name 2-Bromo-3,5-dichlorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15396-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-3,5-dichlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301303014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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